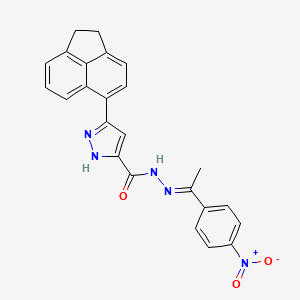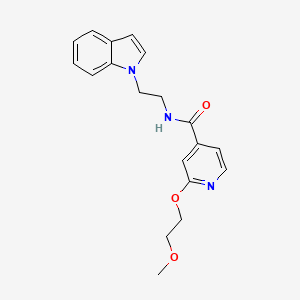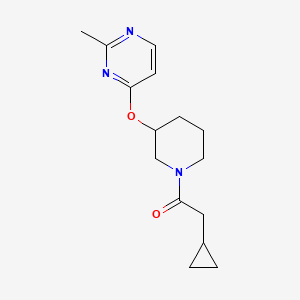
(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H19N5O3 and its molecular weight is 425.448. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Protection
One notable application of carbohydrazide-pyrazole compounds is in corrosion protection. A study by Paul, Yadav, and Obot (2020) focused on the synthesis of similar compounds and their efficiency in protecting mild steel against corrosion in acidic environments. The study highlights the effectiveness of these compounds as corrosion inhibitors, where they demonstrate significant inhibition efficiency, thus protecting metal surfaces from corrosive damage. This application is critical in industrial settings where corrosion can lead to significant financial losses and safety hazards (Paul, Yadav, & Obot, 2020).
Anticancer Activity
Another significant area of application is in the development of anticancer agents. Research by Rashdan et al. (2018) on pyrazolo[1,2-b]phthalazinediones synthesized through a green experimental approach demonstrated antiproliferative efficacy on human hepatic cancer cell lines. Such compounds, including those structurally related to the specified carbohydrazide, show promise as therapeutic agents against cancer, highlighting the potential pharmaceutical application of these compounds in oncology (Rashdan, Gomha, El-Gendey, El-Hashash, & Soliman, 2018).
Synthetic Methodologies
Efficient synthetic methodologies for related compounds, like those developed by Hosseini and Bayat (2019), are critical in medicinal chemistry and drug design. Their work on the synthesis of imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives through a five-component cascade reaction showcases the importance of novel synthetic approaches. Such methodologies enable the creation of diverse libraries of compounds for pharmaceutical screening and development, offering pathways to new drugs and treatments (Hosseini & Bayat, 2019).
Molecular Modeling and Docking Studies
Research on similar carbohydrazide derivatives, such as the work by Karrouchi et al. (2021), involves molecular modeling and docking studies to predict the interaction of these compounds with biological targets. Such studies are fundamental in drug discovery, as they help identify potential lead compounds with high affinity and specificity for disease-related proteins or enzymes. The ability to design compounds that can serve as anti-diabetic or anticancer agents through computational methods accelerates the drug discovery process and enhances the understanding of the molecular basis of diseases (Karrouchi, Brandán, Sert, Karbane, Radi, Ferbinteanu, Garcia, & Ansar, 2021).
properties
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-14(15-7-10-18(11-8-15)29(31)32)25-28-24(30)22-13-21(26-27-22)19-12-9-17-6-5-16-3-2-4-20(19)23(16)17/h2-4,7-13H,5-6H2,1H3,(H,26,27)(H,28,30)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDNXJKELYAPMH-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)/C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879466.png)

![(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2879469.png)

![3-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2879471.png)
![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2879472.png)

![1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B2879477.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2879479.png)




